GPR151 Target Engagement: Confirmed Inactivity vs. Endogenous Ligand Galanin
In a cell-based high-throughput primary assay designed to identify activators of the orphan G protein-coupled receptor GPR151, N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide was definitively classified as 'Inactive' [1]. This contrasts starkly with the endogenous ligand galanin, which activates GPR151 with a reported EC50 of 2,000 nM (2 µM) [2]. This negative result confirms that the compound does not possess GPR151 agonism, providing a critical selectivity data point that cannot be assumed for any other benzoxazolone analog.
| Evidence Dimension | Activation of GPR151 receptor |
|---|---|
| Target Compound Data | Inactive (no activation at screening concentration) |
| Comparator Or Baseline | Galanin (endogenous ligand), EC50 = 2,000 nM |
| Quantified Difference | Qualitative: inactive vs. potent agonist |
| Conditions | Cell-based luminescence high-throughput screening assay (PubChem AID 1508602) vs. functional assay for galanin. |
Why This Matters
This defines a clear 'off-target' liability boundary, allowing scientists to use this compound as a negative control for GPR151-mediated signaling or to pre-select it for other pathways without this confounding activity.
- [1] PubChem BioAssay AID 1508602. Cell-based high throughput primary assay to identify activators of GPR151. SID 332971545, Outcome: Inactive. View Source
- [2] Alexander, S. P. H., et al. (2019). The Concise Guide to PHARMACOLOGY 2019/20: G protein-coupled receptors. Br J Pharmacol, 176(S1), S21-S141. GPR151: galanin EC50 2 µM. View Source
